molecular formula C20H17NO4 B2546611 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide CAS No. 1421512-69-7

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide

Cat. No. B2546611
CAS RN: 1421512-69-7
M. Wt: 335.359
InChI Key: MTMPEAGSSOESAR-UHFFFAOYSA-N
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Description

The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Benzofuran derivatives are often synthesized for their pharmacological properties, including gastrokinetic activity and cholinesterase inhibitory activity, which can be beneficial in treating various diseases .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves base-controlled cyclization of N-phenoxyamides, which can lead to the selective construction of benzofuran derivatives . Another method is the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, which is a process that involves two catalytic cycles in sequence to produce 2-benzofuran-2-ylacetamides . Additionally, a catalyst-free synthesis approach has been reported for the construction of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, which could potentially be adapted for the synthesis of related benzofuran carboxamides .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using X-ray diffraction, which provides detailed information about the crystal system, lattice constants, and molecular geometry . The presence of intramolecular hydrogen bonds and (\pi)-(\pi) interactions are common features in these compounds, contributing to their stability and reactivity . The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their functional groups. For instance, the reaction of benzofuran carboxamide with benzyl halides can lead to the formation of N-benzyl pyridinium salts, which exhibit cholinesterase inhibitory activity . The presence of substituents such as methoxy groups can influence the reactivity and the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or fluoro groups can affect these properties by altering intermolecular interactions within the crystal packing . Theoretical calculations using density functional theory (DFT) can predict properties like HOMO and LUMO energies and thermodynamic properties, which are important for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis of Novel Compounds

  • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzofuran-2-carboxamide has been utilized in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. For instance, Abu-Hashem et al. (2020) synthesized a range of heterocyclic compounds starting from benzofuran derivatives, demonstrating significant inhibition of cyclooxygenase enzymes and showcasing anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Activity

  • Studies have explored the antifungal properties of benzofuran derivatives. For example, Carter et al. (1978) synthesized hydroxy-and methoxy-2-phenyl benzofurans to assess their antifungal activity. These compounds showed varying degrees of effectiveness against fungal pathogens, highlighting the potential of benzofuran derivatives in antifungal applications (Carter, Chamberlain, & Wain, 1978).

Molecular Organization

  • The structural properties of benzofuran derivatives are significant in understanding molecular organization. Lightfoot et al. (1999) revealed that certain benzofuran compounds can form intricate molecular structures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This demonstrates the compound's relevance in the study of molecular assembly and potential applications in material science (Lightfoot, Mair, Pritchard, & Warren, 1999).

Development of Gels and Supramolecular Structures

  • Benzofuran derivatives have been utilized in the creation of fluorescent gels and organogels. Wu et al. (2011) designed perylenetetracarboxylic diimide compounds substituted with benzofuran groups, which formed fluorescent gels with potential applications in materials science (Wu, Xue, Shi, Chen, & Li, 2011).

Pharmaceutical Synthesis

  • In pharmaceutical research, benzofuran derivatives have been integral in synthesizing therapeutically relevant compounds. Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist, a crucial compound in the treatment of diseases like HIV, using a process that involves benzofuran derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Chemoselective Reactions

  • Benzofuran derivatives have been used to explore chemoselective reactions in organic chemistry. Singh et al. (2017) described the N-benzoylation of aminophenols using benzofuran-based compounds, leading to the formation of biologically interesting compounds (Singh, Lakhan, & Singh, 2017).

Antibacterial and Antioxidant Properties

  • Research has indicated that benzofuran derivatives can exhibit antibacterial and antioxidant properties. Rangaswamy et al. (2017) synthesized a new class of benzofuran-pyrazole scaffolds showing significant antimicrobial and antioxidant activities (Rangaswamy, Kumar, Harini, & Naik, 2017).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-20(22)19-14-15-8-2-3-9-16(15)25-19/h2-5,8-11,14H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMPEAGSSOESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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